In Vitro CYP3A4 Inhibition: 8-Fluorochroman-3-carboxylic Acid vs. Class Baseline
8-Fluorochroman-3-carboxylic acid demonstrates low inhibitory potential against the major drug-metabolizing enzyme CYP3A4. In an in vitro assay using human liver microsomes, it exhibited an IC50 of 20,000 nM [1]. This value indicates a significantly lower risk of causing CYP3A4-mediated drug-drug interactions compared to many potent pharmacophores. For context, this value is three orders of magnitude higher than the IC50 of potent CYP3A4 inhibitors like ketoconazole (IC50 ~ 15-30 nM) [1].
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 μM) |
| Comparator Or Baseline | Potent CYP3A4 inhibitor (e.g., ketoconazole): IC50 ~ 15-30 nM |
| Quantified Difference | Target compound is >600-fold less potent as an inhibitor |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation, 2 hr measurement |
Why This Matters
This data is critical for procurement decisions in drug discovery programs where a low risk of CYP inhibition is a key selection criterion for a scaffold or building block.
- [1] BindingDB. (2023). BDBM50600733 CHEMBL5182534: Affinity Data for Cytochrome P450 3A4. Retrieved from http://ww.bindingdb.org/ View Source
